Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate
Description
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,11(14)15-3)16-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 |
InChI Key |
JYZZFOSNOTXCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=CC(=C1)CBr |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate generally involves two main steps:
- Preparation of the methyl 2-methylpropanoate phenoxy intermediate.
- Bromination of the methyl group at the 3-position on the phenyl ring to introduce the bromomethyl substituent.
Preparation of Methyl 2-(3-methoxyphenyl)-2-methylpropanoate Intermediate
This intermediate is a crucial precursor in the synthesis pathway. It is typically prepared via alkylation and esterification reactions starting from 3-methoxyphenylacetic acid or its derivatives.
- 3-Methoxyphenylacetic acid is dissolved in methanol and treated with sulfuric acid, followed by reflux overnight to yield the methyl ester (methyl 2-(3-methoxyphenyl)-2-methylpropanoate) with quantitative yield (approx. 100%).
- The methyl ester is then subjected to alkylation using sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures (0°C to room temperature) with methyl iodide (MeI) to introduce the 2-methyl substituent.
- The reaction mixture is quenched with ammonium chloride, extracted, and purified by silica gel chromatography to afford the intermediate in 60% yield.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Esterification | 3-Methoxyphenylacetic acid, MeOH, H2SO4, reflux overnight | ~100% | Quantitative yield, light yellow oil |
| Alkylation | NaH (60% dispersion), THF, MeI, 0°C to RT, 14-16 h | 60% | Purified by silica gel chromatography |
Demethylation to Form Phenol Intermediate
- The methoxy group is converted to a phenol by treatment with boron tribromide (BBr3) in dry dichloromethane at -65°C for 1.5 hours.
- The reaction is quenched with methanol, and the product is purified by silica gel chromatography to give the phenol intermediate in 36% yield.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Demethylation | Boron tribromide, DCM, -65°C, 1.5 h | 36% | Silica gel chromatography purification |
Bromination of the Methyl Group on the Phenyl Ring
The key transformation to introduce the bromomethyl group on the phenoxy ring involves radical bromination using N-bromosuccinimide (NBS) under radical initiation conditions.
- The phenoxy methyl ester intermediate is dissolved in an inert solvent such as carbon tetrachloride (CCl4) or tetrachloromethane.
- N-bromosuccinimide (NBS) and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or azobisisobutyronitrile are added.
- The mixture is heated to reflux and stirred for extended periods (up to 48 hours) with incremental additions of AIBN to maintain radical initiation.
- The reaction is cooled, filtered, and concentrated. The crude product is often a mixture of starting material, monobrominated, and dibrominated products.
- Purification is performed by silica gel chromatography to isolate this compound.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Bromination | N-bromosuccinimide, AIBN, CCl4, reflux, 24-48 h | ~57% | Purification by silica gel chromatography; mixture of products |
Alternative Bromination via Triphenylphosphine and NBS
- Another method involves the reaction of the corresponding hydroxymethyl intermediate with N-bromosuccinimide and triphenylphosphine in dichloromethane at room temperature for 3 hours.
- This method provides a high yield (up to 92%) of the bromomethyl derivative after purification by column chromatography.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Bromination | NBS, triphenylphosphine, CH2Cl2, RT, 3 h | 92% | High yield, mild conditions |
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| Esterification | 3-Methoxyphenylacetic acid, MeOH, H2SO4, reflux | ~100 | Extraction, drying | Quantitative yield |
| Alkylation | NaH, THF, MeI, 0°C to RT, 14-16 h | 60 | Silica gel chromatography | Introduction of 2-methyl group |
| Demethylation | Boron tribromide, DCM, -65°C, 1.5 h | 36 | Silica gel chromatography | Conversion of methoxy to phenol |
| Radical Bromination (NBS/AIBN) | NBS, AIBN, CCl4, reflux, 24-48 h | 57 | Silica gel chromatography | Radical bromination of methyl group |
| Bromination (NBS/Ph3P) | NBS, triphenylphosphine, CH2Cl2, RT, 3 h | 92 | Silica gel chromatography | Mild conditions, high yield |
Analytical Characterization and Purity
- The brominated product typically shows characteristic proton NMR signals for the bromomethyl group around 4.4–4.5 ppm (singlet, 2H).
- Mass spectrometry (MS) confirms the molecular ion peak corresponding to the bromomethyl derivative (e.g., m/z 306 for related compounds).
- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is standard to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce carboxylic acid groups.
Scientific Research Applications
Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The phenoxy group can also engage in aromatic substitution reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 2-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoate (15c)
- Structure : Replaces the bromomethyl group with a 3,5-dimethylphenylamide-linked ethyl chain.
- Properties: Higher molecular weight (C₂₁H₂₅NO₄, MW 356.1862 vs. estimated ~300–350 for the target compound). Enhanced hydrogen-bonding capacity due to the amide group, increasing solubility in polar solvents . Lower electrophilicity compared to the bromomethyl derivative, reducing reactivity in substitution reactions.
Methyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate (Impurity D, EP)
- Structure: Features a chlorobenzoyl group instead of bromomethylphenoxy.
- Properties: Higher lipophilicity (retention time 0.65 in HPLC vs. likely higher for brominated analogs) .
Ethyl 2-[4-(3-bromopropyl)phenoxy]-2-methylpropanoate
Physicochemical Properties
Key Observations :
- The bromomethyl group increases molecular weight and lipophilicity (higher LogP) compared to non-brominated analogs.
- Chlorobenzoyl derivatives (e.g., Impurity D) exhibit higher retention times due to enhanced hydrophobicity .
Biological Activity
Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate is an organic compound with potential biological activities that have garnered attention in recent research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula: C12H15BrO3
- Molecular Weight: 287.15 g/mol
- IUPAC Name: this compound
- CAS Number: 10989774
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound is believed to engage with various receptors and enzymes, influencing their activity. The bromomethyl group may enhance lipophilicity, potentially improving membrane permeability and interaction with cellular targets.
Biological Activities
-
Antimicrobial Activity
- Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For instance, modifications in the bromomethyl group have been shown to affect the potency against Staphylococcus aureus, suggesting a structure-activity relationship (SAR) where lipophilic substitutions enhance activity .
-
Anti-inflammatory Effects
- Compounds related to this compound have been explored for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
-
Cytotoxicity
- Preliminary cytotoxicity assays reveal that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Study 1: Antimicrobial Efficacy
A study conducted by Wuitschik et al. assessed the antimicrobial efficacy of various brominated compounds, including this compound. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL against Staphylococcus aureus, indicating significant antimicrobial potential .
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory mechanisms, researchers found that the compound reduced TNF-alpha production in macrophage cultures. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent.
Research Findings
Q & A
Q. How should researchers handle contradictions between experimental and computational solubility data?
- Reassess solvent parameters (e.g., Hansen solubility parameters) and use advanced models like COSMO-RS. Experimentally, perform shake-flask studies with HPLC quantification. Discrepancies often arise from unaccounted polymorphic forms or aggregation effects .
Safety and Handling
Q. What precautions are critical when handling brominated intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
